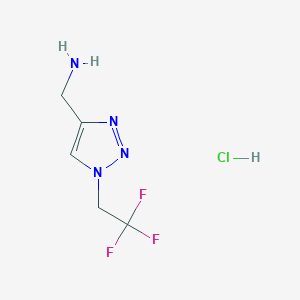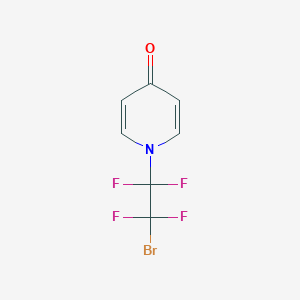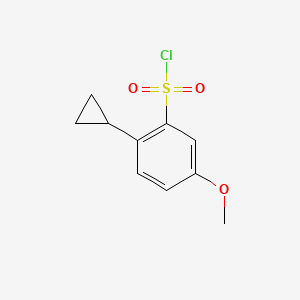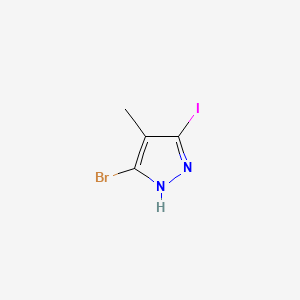
3-Iodopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodopropane-1-sulfonyl fluoride is an organosulfur compound that features both an iodine atom and a sulfonyl fluoride group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodopropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 3-iodopropane-1-sulfonic acid with thionyl fluoride. This reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride product in high purity .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of readily available and inexpensive starting materials such as sulfonates or sulfonic acids. The process may include a one-pot synthesis where sulfonates are directly transformed into sulfonyl fluorides using reagents like thionyl fluoride or other fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
3-Iodopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents
Major Products
Nucleophilic Substitution: Produces sulfonamides or sulfonate esters.
Oxidation and Reduction: Yields various iodinated or deiodinated products.
Coupling Reactions: Forms new carbon-carbon bonds, expanding the molecular framework
Scientific Research Applications
3-Iodopropane-1-sulfonyl fluoride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Acts as a covalent probe for studying protein interactions and enzyme mechanisms.
Medicinal Chemistry: Potential use in drug discovery as a reactive intermediate for the development of new pharmaceuticals.
Materials Science: Utilized in the modification of surfaces and the creation of functional materials .
Mechanism of Action
The mechanism of action of 3-iodopropane-1-sulfonyl fluoride involves its ability to act as an electrophile due to the presence of the sulfonyl fluoride group. This electrophilic nature allows it to react with nucleophilic sites on proteins, enzymes, and other biological molecules. The iodine atom can also participate in various redox reactions, further influencing its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromopropane-1-sulfonyl fluoride
- 3-Chloropropane-1-sulfonyl fluoride
- 3-Fluoropropane-1-sulfonyl fluoride
Uniqueness
3-Iodopropane-1-sulfonyl fluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical transformations, providing unique opportunities in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-iodopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FIO2S/c4-8(6,7)3-1-2-5/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOVBZUDUJEYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
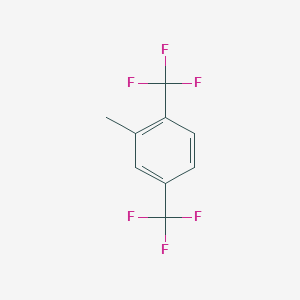
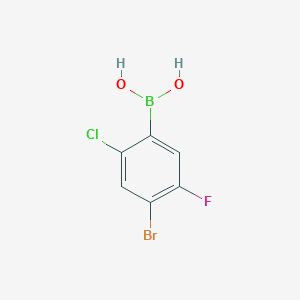
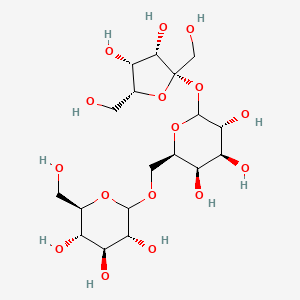
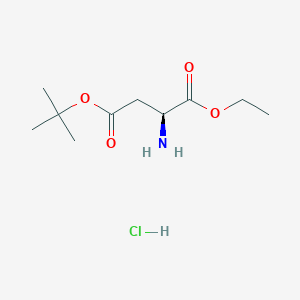
![N-methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B8118680.png)
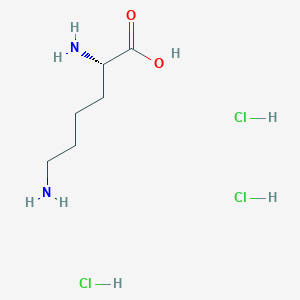
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8118701.png)


